Di-tert-butyl 10-bromodecylamine-N,N-dicarboxylate
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Overview
Description
Di-tert-butyl 10-bromodecylamine-N,N-dicarboxylate is a chemical compound with the molecular formula C20H38BrNO4 and a molecular weight of 436.42 g/mol . This compound is known for its unique structure, which includes a bromodecylamine group and two tert-butyl ester groups. It is primarily used in research and industrial applications due to its reactivity and functional properties.
Preparation Methods
The synthesis of Di-tert-butyl 10-bromodecylamine-N,N-dicarboxylate typically involves the reaction of 10-bromodecylamine with di-tert-butyl dicarbonate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound .
Chemical Reactions Analysis
Di-tert-butyl 10-bromodecylamine-N,N-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, it can be reduced to form the corresponding amine or oxidized to form a nitroso compound.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids
Scientific Research Applications
Di-tert-butyl 10-bromodecylamine-N,N-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants
Mechanism of Action
The mechanism of action of Di-tert-butyl 10-bromodecylamine-N,N-dicarboxylate involves its reactivity with various biological and chemical targets. The bromodecylamine group can interact with nucleophiles, such as proteins and enzymes, leading to the formation of covalent bonds. The ester groups can undergo hydrolysis, releasing active intermediates that can further react with biological targets. The compound’s reactivity is influenced by the steric and electronic properties of the tert-butyl groups, which can modulate its interactions with other molecules .
Comparison with Similar Compounds
Di-tert-butyl 10-bromodecylamine-N,N-dicarboxylate can be compared with similar compounds, such as Di-tert-butyl azodicarboxylate and other bromodecylamine derivatives. These compounds share similar structural features but differ in their reactivity and applications. For example, Di-tert-butyl azodicarboxylate is primarily used as a reagent in organic synthesis, while this compound has broader applications in chemistry, biology, and industry .
Similar Compounds
- Di-tert-butyl azodicarboxylate
- 10-Bromodecylamine derivatives
- Di-tert-butyl dicarbonate derivatives
Properties
Molecular Formula |
C20H38BrNO4 |
---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
tert-butyl N-(10-bromodecyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C20H38BrNO4/c1-19(2,3)25-17(23)22(18(24)26-20(4,5)6)16-14-12-10-8-7-9-11-13-15-21/h7-16H2,1-6H3 |
InChI Key |
QMCQXAMIXXGOFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCCCCCCCCBr)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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